Tetrabutylphosphonium tetrafluoroborate

Vue d'ensemble

Description

Tetrabutylphosphonium tetrafluoroborate is a novel organic electrolyte with high conductivity in high energy density electric double-layer capacitors (EDLC) . It is often used in electrochemical analysis .

Synthesis Analysis

Tetrabutylphosphonium tetrafluoroborate can be prepared by acid–base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid with good yields .Molecular Structure Analysis

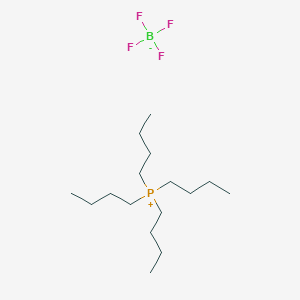

The molecular formula of Tetrabutylphosphonium tetrafluoroborate is C16H36BF4P . The exact mass is 346.2583810 g/mol .Chemical Reactions Analysis

Tetrabutylphosphonium tetrafluoroborate is used in various chemical reactions. For instance, it is used as a ligand in transition metal-catalyzed reactions .Physical And Chemical Properties Analysis

Tetrabutylphosphonium tetrafluoroborate is a solid at 20 degrees Celsius . It has a molecular weight of 346.2 g/mol . It has 0 hydrogen bond donor count, 5 hydrogen bond acceptor count, and 12 rotatable bond count .Applications De Recherche Scientifique

Tetrabutylphosphonium Tetrafluoroborate: A Comprehensive Analysis:

Electrochemical Analysis

Tetrabutylphosphonium tetrafluoroborate is utilized in electrochemical analysis , particularly in the synthesis and application of “plastic antibodies” on electrochemical microfluidic platforms for the determination of biomolecules like oxytocin .

Ionic Liquid Studies

It is studied for its physicochemical properties such as density, viscosity, and ultrasonic speed in various solvents like acetonitrile, tetrahydrofuran, and 1,3-dioxolane, which are essential for understanding ionic solvation behavior .

Mécanisme D'action

Target of Action

Tetrabutylphosphonium tetrafluoroborate is primarily used as an electrolyte in high energy density electric double-layer capacitors (EDLC) . Its primary targets are the electrodes in these capacitors, where it facilitates the movement of charge.

Mode of Action

As an electrolyte, Tetrabutylphosphonium tetrafluoroborate interacts with its targets (the electrodes) by facilitating the movement of ions. This ion movement is crucial for the storage and release of electrical energy in capacitors .

Biochemical Pathways

It contributes to the overall efficiency and energy density of capacitors .

Result of Action

The result of Tetrabutylphosphonium tetrafluoroborate’s action is the efficient operation of high energy density electric double-layer capacitors. By facilitating ion movement, it allows for the rapid storage and release of electrical energy .

Action Environment

The action of Tetrabutylphosphonium tetrafluoroborate can be influenced by environmental factors such as temperature and the presence of other ions in the electrolyte solution. For instance, its solubility and conductivity can vary depending on the solvent used . It is also worth noting that it has a melting point of 96-99 °C , indicating that it can remain stable under a wide range of temperatures.

Safety and Hazards

When handling Tetrabutylphosphonium tetrafluoroborate, avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke .

Orientations Futures

Propriétés

IUPAC Name |

tetrabutylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHYJSDSHOWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1813-60-1 | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001813601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Tetrabutylphosphonium tetrafluoroborate in material science?

A1: Tetrabutylphosphonium tetrafluoroborate ([P4444][BF4]) is often employed as a component in hybrid films due to its ability to undergo thermally reversible phase-separation and dissolution transitions. This property allows for the creation of materials with tunable optical properties. For instance, researchers have developed a hybrid film composed of poly(vinyl acetate), Tetrabutylphosphonium tetrafluoroborate, and a fluorescent dopant. By controlling the thermal treatment of the film, they achieved emission modulation based on the phase transitions of the material. [] Additionally, Tetrabutylphosphonium tetrafluoroborate is utilized in the modification of bentonite clay. When Tetrabutylphosphonium tetrafluoroborate is incorporated into the clay structure, it increases the interlayer spacing, making it suitable for the development of polymer nanocomposites with improved mechanical properties. []

Q2: How does Tetrabutylphosphonium tetrafluoroborate behave in different solvents?

A2: The behavior of Tetrabutylphosphonium tetrafluoroborate is significantly influenced by the solvent environment. Studies investigating the conductance of Tetrabutylphosphonium tetrafluoroborate in various solvents like acetonitrile, tetrahydrofuran, and 1,3-dioxolane revealed that its ionic association and solvation properties change depending on the solvent's properties. [] For instance, in solvents with lower polarity like tetrahydrofuran and 1,3-dioxolane, Tetrabutylphosphonium tetrafluoroborate exhibits a higher tendency for triple-ion formation, as indicated by deviations in conductivity measurements. [] This behavior can be attributed to weaker solvent-solute interactions, leading to stronger ionic interactions.

Q3: Can Tetrabutylphosphonium tetrafluoroborate be used as a catalyst, and if so, in what types of reactions?

A3: Yes, Tetrabutylphosphonium tetrafluoroborate has shown promising catalytic activity in amination reactions. Specifically, it plays a crucial role in a dihydrogen autotransfer strategy for the amination of bio-alcohols to generate higher amines. [] In this context, Tetrabutylphosphonium tetrafluoroborate, when combined with a cobalt catalyst, facilitates the activation of the alcohol reactant through hydrogen bonding interactions, which ultimately promotes the amination process. [] This catalytic system offers a greener alternative for synthesizing higher amines from readily available bio-alcohols.

Q4: How does the structure of Tetrabutylphosphonium tetrafluoroborate relate to its function in these applications?

A4: The structure of Tetrabutylphosphonium tetrafluoroborate, featuring a bulky tetrabutylphosphonium cation and a tetrafluoroborate anion, significantly contributes to its unique properties and applications. The bulky cation with its long alkyl chains enhances the solubility of the ionic liquid in less polar solvents and polymers. [] This characteristic makes it suitable for applications like modifying clay materials and forming polymer blends. [] Additionally, the choice of the anion, in this case, tetrafluoroborate, influences the compound's conductivity, thermal stability, and catalytic activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)